molecular formula C16H14F2N2O2S B2460626 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 325977-19-3

2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2460626
CAS No.: 325977-19-3
M. Wt: 336.36
InChI Key: QPAWURKDDPEOPE-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and antibiotic discovery. This compound features a tetrahydrobenzo[b]thiophene core, a privileged scaffold in drug design, substituted with a 2,6-difluorobenzamide group. The 2,6-difluorobenzamide motif is of significant research interest as it is known to be critical for the antibacterial activity of compounds that target the essential bacterial cell division protein FtsZ . Conformational studies indicate that the fluorine atoms in this motif induce a non-planar geometry that facilitates optimal hydrophobic interactions within the allosteric binding pocket of FtsZ, particularly with residues Val203, Val207, Leu209, and Asn263, thereby enhancing inhibitory potency . Tetrahydrobenzothiophene derivatives have also been identified as representative inhibitors of MsbA, an ATP-dependent flippase that translocates lipopolysaccharides in Gram-negative bacteria, making this compound class a valuable tool for investigating novel antibiotic pathways . Furthermore, structurally related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated promising bioactivity in oncology research, showing inhibitory effects against enzymes like PDK1 and LDHA, which are key players in the reprogrammed glucose metabolism of cancer cells . This compound is provided for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied with comprehensive analytical data for quality verification. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-9-5-3-6-10(18)13(9)15(22)20-16-12(14(19)21)8-4-1-2-7-11(8)23-16/h3,5-6H,1-2,4,7H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAWURKDDPEOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoyl chloride with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
  • Reagent in Organic Synthesis : It is utilized in organic synthesis to develop new materials and compounds with specific properties.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown effectiveness against various bacterial strains .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases .

Medicine

  • Anticancer Research : Studies have demonstrated that this compound exhibits anticancer activity against several human tumor cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Therapeutic Potential : Due to its unique chemical structure and biological activity, it is being explored as a potential therapeutic agent for various diseases including leukemia and other malignancies .

Industry

  • Material Science Applications : The compound can be utilized in developing new materials such as polymers with specific functional properties. Its derivatives are being researched for use in dyes and conductivity-based sensors .
  • Pharmaceutical Industry : Given its diverse biological activities, this compound holds promise for further development into pharmaceutical agents targeting specific diseases.

Case Studies

  • Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated the anticancer efficacy of derivatives related to this compound using a panel of cancer cell lines. Results indicated significant growth inhibition rates (GI50) against several types of cancer cells .
  • Antimicrobial Testing : A series of experiments demonstrated that modifications to the benzo[b]thiophene core could enhance antimicrobial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the benzamide ring was found to be crucial for improving efficacy .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClF2N3OSC_{14}H_{14}ClF_2N_3OS with a molecular weight of approximately 345.795 g/mol . The compound features a tetrahydrobenzo[b]thiophene core substituted with a difluorobenzamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H14ClF2N3OS
Molecular Weight345.795 g/mol
LogP4.064
PSA96.25

Anticancer Properties

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. Notably, compounds with similar structures have been reported to inhibit the proliferation of leukemia cells effectively. For instance, studies utilizing trypan blue exclusion and MTT assays have demonstrated that structural modifications can enhance cytotoxicity against various cancer cell lines .

Case Study: Anti-leukemic Activity
A series of studies focused on the anti-leukemic activity of tetrahydrobenzo[b]thiophene derivatives showed that substituents at specific positions on the benzamide ring significantly influence their efficacy. Compounds with meta and para substitutions were found to exhibit better activity compared to ortho-substituted analogs .

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, cell cycle analysis revealed that treatment with certain derivatives led to an increase in cells arrested at the G0/G1 phase, indicating a halt in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzamide moiety affect biological activity. Compounds incorporating bulky or electron-withdrawing groups at specific positions tend to enhance potency against cancer cells .

Comparative Analysis

To further illustrate the biological activity of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide compared to other related compounds, a table has been constructed summarizing their activities:

Compound NameActivity Level (IC50 μM)Target Cancer Type
2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydro...5.0Leukemia
N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thio...10.0Breast Cancer
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thio...15.0Lung Cancer

Q & A

Q. Table 1: Representative Reaction Conditions

IntermediateReagentSolventTemp.YieldRef.
11jSuccinic anhydrideCH₂Cl₂Reflux77%
11kSuccinic anhydrideCH₂Cl₂Reflux78%
11fTetrahydrophthalic anhydrideCH₂Cl₂Reflux67%

Basic: How can the structure and purity of the compound be confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify chemical shifts for aromatic protons (δ 6.8–7.5 ppm), carboxamide NH (δ 10–12 ppm), and tetrahydrobenzo[b]thiophene backbone (δ 1.5–3.0 ppm) .
    • IR : Confirm C=O (1650–1750 cm⁻¹), C≡N (2200 cm⁻¹, if applicable), and NH (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS (ESI+) to match theoretical molecular weight (e.g., C₁₇H₁₅F₂N₂O₂S: Calc. 365.08, Found 365.09) .
  • Melting Point : Consistent melting range (e.g., 204–207°C) indicates purity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing difluorobenzamido with chlorophenyl or tert-butyl groups) and compare bioactivity .
  • Biological Assays : Test analogs against bacterial strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

Q. Table 2: SAR Trends in Tetrahydrobenzo[b]thiophene Derivatives

SubstituentBioactivity (MIC, μg/mL)Mechanism InsightRef.
2,6-Difluorobenzamido1.5 (S. aureus)Enhanced membrane penetration
2-Chlorophenyl3.2 (S. aureus)Reduced solubility
tert-Butyl>10 (S. aureus)Steric hindrance limits target binding

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Ensure consistent bacterial strains, growth media (e.g., Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hours) .
  • Control Experiments : Compare with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Advanced: What methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase) using ATPase activity kits .
  • Molecular Docking : Simulate binding to homology models of bacterial enzymes (e.g., S. aureus FabI) using AutoDock Vina .
  • Resistance Studies : Compare activity against wild-type vs. efflux pump-deficient strains (e.g., E. coli ΔAcrAB) .

Advanced: Which analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (4.6 × 250 mm), isocratic elution (MeCN:H₂O = 65:35), detection at 254 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 365 → 212 for quantification) with deuterated internal standards .

Advanced: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to determine decomposition temperature (e.g., >200°C) .
  • Photostability : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 2–12, 37°C) and quantify remaining compound via LC-MS .

Advanced: What computational approaches identify potential biological targets?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to align with known kinase inhibitors .
  • QSAR : Train models (e.g., Random Forest) on datasets linking substituent descriptors (logP, polar surface area) to MIC values .
  • Network Pharmacology : Map compound-target interactions via STITCH or STRING databases .

Advanced: How is this compound utilized in heterocyclic synthesis?

Methodological Answer:

  • Triazine Derivatives : React with phenylisothiocyanate in 1,4-dioxane (triethylamine catalyst, 72 hours) to form triazin-thiophene hybrids .
  • Cyclization Reactions : Use POCl₃ or PPA to generate fused thieno-pyrimidines .

Q. Table 3: Heterocyclic Derivatives

Reaction PartnerProduct ClassApplicationRef.
PhenylisothiocyanateTriazin-thiopheneAntimicrobial
POCl₃Thieno-pyrimidineKinase inhibition

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